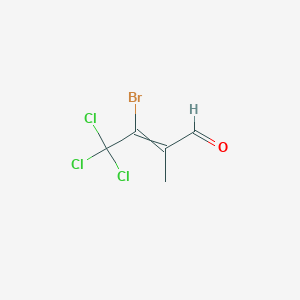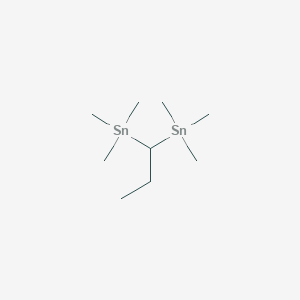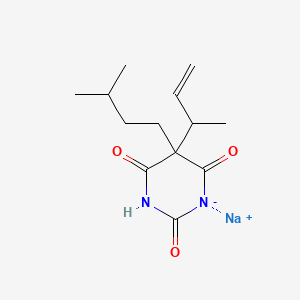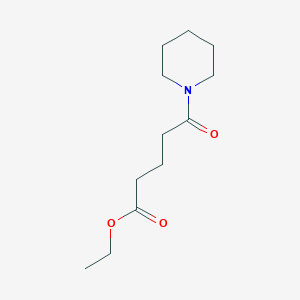
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal: is an organic compound characterized by the presence of bromine, chlorine, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal typically involves the halogenation of precursor compounds. One common method is the bromination of 4,4,4-trichloro-2-methylbut-2-enal using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to bromination and chlorination reactions in reactors designed for high efficiency and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure maximum production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include various substituted alkenes and alcohols.
Oxidation: Major products are carboxylic acids and aldehydes.
Reduction: Reduced products include alkanes and partially dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal involves its interaction with molecular targets through its reactive halogen atoms. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s double bond also allows for addition reactions, further contributing to its reactivity.
Comparación Con Compuestos Similares
4,4,4-Trichloro-2-methylbut-2-enal: Lacks the bromine atom but shares similar structural features.
3-Bromo-2-methylbut-2-enal: Contains bromine but fewer chlorine atoms.
3-Bromo-4-methylbenzonitrile: Similar in having a bromine atom but differs in the presence of a nitrile group.
Propiedades
Número CAS |
68143-12-4 |
|---|---|
Fórmula molecular |
C5H4BrCl3O |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3-bromo-4,4,4-trichloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H4BrCl3O/c1-3(2-10)4(6)5(7,8)9/h2H,1H3 |
Clave InChI |
FPFDLGKYZNSHQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(Cl)(Cl)Cl)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)


![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)


methanone](/img/structure/B14478221.png)



![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

